molecular formula C8H9ClO2 B152059 (R)-1-(3-Chlorophenyl)-1,2-ethanediol CAS No. 80051-04-3

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Cat. No.: B152059
CAS No.: 80051-04-3
M. Wt: 172.61 g/mol
InChI Key: WLWZAZBRGPMXCW-QMMMGPOBSA-N
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Description

®-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral compound with the molecular formula C8H9ClO2. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a chlorophenyl group attached to an ethanediol backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)-1,2-ethanediol typically involves the reduction of ®-1-(3-Chlorophenyl)-2-chloroethanol. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3-Chlorophenyl)-1,2-ethanediol may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon (Pd/C). The product is then isolated and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield the corresponding alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3-Chlorophenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to other biologically active molecules. The presence of the chlorophenyl group can influence its binding affinity and specificity towards certain enzymes and receptors, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-1-(3-chlorophenyl)ethanol: A closely related compound with similar chemical properties and reactivity.

    ®-3-Chlorophenyl)oxirane: Another related compound used in organic synthesis and pharmaceutical applications.

Uniqueness

®-1-(3-Chlorophenyl)-1,2-ethanediol is unique due to its specific stereochemistry and the presence of both a chlorophenyl group and an ethanediol backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZAZBRGPMXCW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431131
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80051-04-3
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-3-vinyl-benzene (1.0 g, 7.2 mmol) and potassium permanganate (1.14 g, 7.2 mmol) in methanol was added 1N sodium hydroxide. The reaction mixture was stirred at room temperature for 1.5 hours. Filtered, extracted with dichloromethane, washed with sodium bicarbonate, brine, dried. Purification by silica gel chromatography (5% methanol in dichloromethane) yielded 250.0 mg of 1-(3-chlorophenyl)ethane-1,2-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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